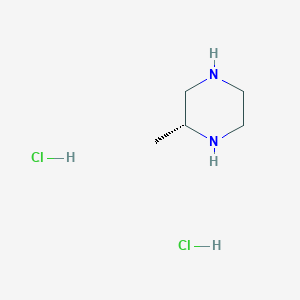

(R)-2-Methylpiperazine dihydrochloride

Descripción

Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry and Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly valued scaffold in drug discovery and organic synthesis. researchgate.net Its prevalence is due to a combination of favorable characteristics. The piperazine moiety can significantly influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for pharmacokinetic profiles. mdpi.com This structural unit is found in a wide array of commercially available drugs, demonstrating its versatility and acceptance in medicinal chemistry. nih.gov

The flexible yet stable nature of the piperazine core provides a versatile platform for the design and synthesis of new bioactive compounds. cymitquimica.com Researchers have successfully incorporated the piperazine scaffold into molecules targeting a vast range of therapeutic areas, including anticancer, antimicrobial, antiviral, and antidepressant agents. cymitquimica.com The two nitrogen atoms offer points for chemical modification, allowing chemists to link different pharmacophores or introduce groups essential for interaction with biological targets. mdpi.com This adaptability makes piperazine a "privileged structure" in the development of novel therapeutic agents. nih.gov

Stereochemical Considerations in Piperazine-Based Molecules

The introduction of substituents onto the carbon atoms of the piperazine ring brings the concept of stereochemistry to the forefront. The spatial arrangement of atoms in these chiral piperazines can have profound effects on their chemical and biological properties. rsc.org

When a piperazine derivative is chiral, it can exist as two non-superimposable mirror images called enantiomers. It is a well-established principle in medicinal chemistry that the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. mit.edu One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) might be less active, inactive, or even contribute to undesirable side effects.

Therefore, the enantiomeric purity of a chiral piperazine building block is of paramount importance. Utilizing an enantiomerically pure starting material, such as (R)-2-Methylpiperazine, ensures that the final synthesized molecule also has a defined stereochemistry. This stereochemical integrity is crucial for achieving specific interactions with chiral biological targets like enzymes and receptors. nih.gov The demand for enantiomerically pure compounds has driven the development of numerous asymmetric synthesis methods to produce these vital chiral building blocks. rsc.org

Chirality is fundamental to molecular recognition in biological systems. nih.gov Enzymes and receptors are themselves chiral entities, creating a specific three-dimensional environment for binding. A chiral molecule must have a complementary shape to fit into this binding site effectively.

The defined stereochemistry of a chiral piperazine derivative plays a critical role in how it orients itself within a biological target. nih.gov The precise spatial arrangement of the substituent on the piperazine ring can facilitate or hinder the key interactions required for biological activity. This principle of chiral recognition underscores the necessity of using stereochemically pure building blocks in the design of selective and potent therapeutic agents.

Overview of (R)-2-Methylpiperazine Dihydrochloride (B599025) as a Chiral Building Block

(R)-2-Methylpiperazine dihydrochloride is a prime example of a chiral building block that has found significant utility in organic synthesis. researchgate.net It provides a reliable source of the (R)-2-methylpiperazine scaffold for incorporation into larger, more complex molecules.

This compound consists of a piperazine ring with a methyl group at the C2 position. The "(R)" designation specifies the absolute configuration at this stereocenter, according to the Cahn-Ingold-Prelog priority rules. The molecule is supplied as a dihydrochloride salt, meaning that the two basic nitrogen atoms of the piperazine ring are protonated and associated with two chloride counter-ions. This salt form often enhances the stability and handling properties of the compound compared to the free base. The absolute structure of compounds like (R)-(−)-2-methylpiperazine has been confirmed using X-ray diffraction techniques. researchgate.net

| Property | (R)-2-Methylpiperazine (Free Base) | This compound |

|---|---|---|

| CAS Number | 75336-86-6 | 75336-89-9 pschemicals.comchemicalbook.com |

| Molecular Formula | C₅H₁₂N₂ nih.gov | C₅H₁₄Cl₂N₂ pschemicals.com |

| Molecular Weight | 100.16 g/mol nih.gov | 173.08 g/mol (calculated) |

| Appearance | White to yellow crystalline powder and chunks chemicalbook.com | Data not widely available, typically a solid |

| Melting Point | 91-93 °C | 259-261 °C chemicalbook.com |

This compound serves as a valuable synthon, or synthetic building block, for introducing a chiral 2-methylpiperazine (B152721) moiety into a target molecule. researchgate.net Its use is documented in the synthesis of various compounds, particularly in the development of new therapeutic agents. For instance, chiral 2-methylpiperazine derivatives are used as reagents in the synthesis of diaminoquinazolines, which have been investigated as pathway inhibitors in cancer research. chemicalbook.com

The synthesis of complex molecules often involves the reaction of the piperazine nitrogens with other functional groups. The dihydrochloride salt can be used directly in some reactions or, more commonly, the free base is generated in situ by treatment with a suitable base before proceeding with the desired chemical transformation. The presence of the chiral methyl group allows for the creation of stereochemically defined products, which is a critical aspect of modern drug design and development. mdpi.comrsc.org

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R)-2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUWOBYBMGVFIU-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493940 | |

| Record name | (2R)-2-Methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75336-89-9 | |

| Record name | (2R)-2-Methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 2 Methylpiperazine Dihydrochloride and Its Precursors

Chiral Synthesis Approaches to 2-Methylpiperazine (B152721)

Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of alcohols to a variety of other functional groups, including the formation of C-N bonds necessary for creating heterocyclic rings. wikipedia.orgnih.gov This reaction typically proceeds with an inversion of stereochemistry at the alcohol carbon, making it highly valuable for stereoselective synthesis. nih.govencyclopedia.pub The canonical reagents for this reaction are a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the context of synthesizing piperazine (B1678402) precursors, an intramolecular Mitsunobu reaction serves as an efficient cyclization strategy. researchgate.net The synthesis of chiral 2-methylated piperazines, such as the precursor to (R)-2-Methylpiperazine, can be achieved through this method. The general approach involves a linear precursor molecule containing a secondary alcohol and a suitably protected amine (e.g., a sulfonamide), positioned to favor the formation of the six-membered piperazine ring.

The reaction is initiated by the activation of the alcohol by the PPh₃/DEAD reagent system. This converts the hydroxyl group into a good leaving group (an oxyphosphonium salt). Subsequently, the nitrogen nucleophile attacks the activated carbon center in an intramolecular Sₙ2 fashion, displacing the triphenylphosphine oxide and forming the heterocyclic ring. wikipedia.orgnii.ac.jp The use of a chiral starting alcohol allows for the synthesis of the enantiopure piperazine derivative due to the stereospecific nature of the reaction.

Table 1: Key Reagents in Mitsunobu Reaction

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃), Tributylphosphine (Bu₃P) | Activates the alcohol |

| Azodicarboxylate | DEAD, DIAD, DCAD | Oxidant, facilitates phosphine activation |

| Nucleophile | Sulfonamides, Imides, Carboxylic Acids | Forms the new bond with the alcohol carbon |

Synthesis of (R)-2-Methylpiperazine Dihydrochloride (B599025) from (R)-2-Methylpiperazine

The conversion of the free base (R)-2-Methylpiperazine into its dihydrochloride salt is a standard acid-base reaction, essential for improving the compound's stability, crystallinity, and handling characteristics.

To prepare (R)-2-Methylpiperazine dihydrochloride, the free base is dissolved in a suitable organic solvent, such as methanol (B129727) or ethanol. google.com An excess of hydrochloric acid (HCl), typically as a solution in a solvent like isopropanol (B130326) or as gaseous HCl, is then added to the solution. The reaction involves the protonation of both nitrogen atoms of the piperazine ring by the strong acid.

The addition of HCl results in the precipitation of this compound from the solution. The solid product can then be isolated by filtration, washed with a cold solvent (e.g., diethyl ether or the reaction solvent) to remove any unreacted starting material or excess acid, and finally dried under a vacuum to yield the pure dihydrochloride salt. nih.gov This straightforward process provides the salt in high yield and purity.

Preparation of Protected (R)-2-Methylpiperazine Derivatives

In many synthetic applications, it is necessary to selectively protect one of the nitrogen atoms of the piperazine ring to control its reactivity in subsequent steps. Common protecting groups include the carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc) groups. biosynth.comcymitquimica.com

The Cbz protecting group is introduced to the less sterically hindered N4 nitrogen of (R)-2-Methylpiperazine. The synthesis is typically carried out by reacting (R)-2-Methylpiperazine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl generated during the reaction. Subsequently, the addition of one equivalent of HCl allows for the isolation of the product as a stable hydrochloride salt of the unprotected N1 nitrogen. cymitquimica.comgoogle.com

Reaction Scheme: (R)-2-Methylpiperazine + Benzyl Chloroformate → (R)-1-N-CBZ-2-Methylpiperazine → (R)-1-N-CBZ-2-Methylpiperazine Hydrochloride

The Boc protecting group is one of the most common nitrogen protecting groups in organic synthesis. (R)-tert-Butyl 2-Methylpiperazine-1-carboxylate, also known as (R)-1-Boc-2-methylpiperazine, is a key intermediate for many pharmaceutical compounds. biosynth.comlookchem.com The synthesis involves the reaction of (R)-2-Methylpiperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com

The reaction is typically performed in a solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The less sterically hindered nitrogen atom at the 4-position attacks the electrophilic carbonyl carbon of the Boc anhydride. This regioselectivity is often observed in unsymmetrically substituted piperazines. The resulting product, (R)-tert-Butyl 4-methylpiperazine-1-carboxylate, is formed. To obtain the desired (R)-tert-Butyl 2-Methylpiperazine-1-carboxylate, the protection is performed on the N1 nitrogen, which may require different reaction conditions or a multi-step approach to ensure the correct isomer is synthesized. molport.com

Purification and Characterization of Synthesized Compounds

The purification and characterization of this compound and its derivatives are critical to ensure their identity, purity, and suitability for further use.

Purification of the final products and intermediates is commonly achieved through recrystallization or filtration. nih.gov For instance, piperazine salts can often be purified by recrystallizing from polar solvents like alcohols. nih.gov

Characterization relies on a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by showing the chemical environment, connectivity, and number of protons and carbons. nih.gov

Mass Spectrometry (MS): Techniques like LC-MS are employed to determine the molecular weight of the compound and confirm its identity. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as N-H, C-H, and C=O bonds, which are characteristic of these piperazine derivatives. nih.gov

Melting Point Analysis: The melting point is a physical property used to assess the purity of a crystalline solid. sigmaaldrich.com

Optical Activity: For chiral compounds, the specific rotation is measured using a polarimeter to confirm the enantiomeric purity. For (R)-(-)-2-Methylpiperazine, a specific rotation of [α]20/D −16.5° (c = 5 in benzene) has been reported. sigmaaldrich.com

Table 2: Analytical Characterization Methods

| Technique | Information Obtained | Reference Compound Properties |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Characteristic shifts for piperazine ring and substituent protons. nih.gov |

| ¹³C NMR | Carbon skeleton structure | Characteristic shifts for piperazine ring and substituent carbons. nih.gov |

| Mass Spec | Molecular Weight | (R)-2-Methylpiperazine: C₅H₁₂N₂ (MW: 100.16 g/mol ) sigmaaldrich.com |

| FTIR | Functional Groups | N-H stretches, C-H stretches, C=O stretch (for protected derivatives). nih.gov |

| Melting Point | Purity assessment | (R)-2-Methylpiperazine: 91-93 °C sigmaaldrich.com |

Methods for Achieving High Optical Purity

The synthesis of (R)-2-methylpiperazine with high optical purity can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis. Asymmetric synthesis, in turn, encompasses several strategies, including the use of chiral auxiliaries, chiral catalysts, and starting from a chiral pool.

One of the most direct methods for obtaining enantiomerically pure (R)-2-methylpiperazine is through the optical resolution of a racemic mixture . This technique relies on the use of a chiral resolving agent to form diastereomeric salts that exhibit different physical properties, such as solubility, allowing for their separation. A notable example involves the use of optically active tartaric acid. In a patented method, (±)-2-methylpiperazine is reacted with L-(+)-tartaric acid. nih.gov The resulting diastereomeric salts, (R)-2-methylpiperazine-L-tartrate and (S)-2-methylpiperazine-L-tartrate, can be separated by fractional crystallization due to their differential solubility in specific solvent systems. After separation, the desired (R)-enantiomer is liberated from its salt, typically by treatment with a base. This method has been shown to be highly effective, yielding (R)-2-methylpiperazine with excellent optical purity. nih.gov For instance, resolutions have been reported to achieve enantiomeric excesses (ee) of up to 99.6%. nih.gov

Another powerful asymmetric approach is catalytic hydrogenation . This method involves the hydrogenation of a prochiral unsaturated precursor in the presence of a chiral metal catalyst. For instance, substituted pyrazin-2-ols can be hydrogenated to yield chiral piperazin-2-ones with excellent enantioselectivity. These piperazin-2-one (B30754) products can then be readily converted to the corresponding chiral piperazines, often without any loss of optical purity. While this has been demonstrated as a general method, the application to a broad range of substrates is an area of ongoing research.

The chiral pool approach leverages readily available, enantiomerically pure starting materials from nature, such as amino acids. L-alanine, with its inherent (S)-chirality, can serve as a precursor for the synthesis of (R)-2-methylpiperazine. The synthesis typically involves the transformation of the amino acid into a suitable intermediate that can be cyclized to form the piperazine ring, with the stereocenter from the starting material being retained throughout the synthetic sequence.

Biocatalysis represents a burgeoning field in the synthesis of chiral compounds. Enzymes, with their inherent chirality and high specificity, can be employed for kinetic resolutions or the desymmetrization of prochiral substrates. For example, lipases can be used in the enantioselective acylation of racemic amines or the desymmetrization of meso-diamines, providing access to enantiomerically enriched precursors for (R)-2-methylpiperazine. nih.gov While highly promising, the development of specific enzymatic processes for 2-methylpiperazine is still an active area of investigation.

The following table summarizes key findings from selected synthetic methodologies for achieving high optical purity of (R)-2-methylpiperazine and its precursors.

Table 1: Selected Synthetic Methodologies and Research Findings for High Optical Purity (R)-2-Methylpiperazine

| Methodology | Starting Material(s) | Key Reagents/Catalysts | Intermediate(s) | Diastereomeric/Enantiomeric Excess | Yield | Reference |

|---|---|---|---|---|---|---|

| Optical Resolution | (±)-2-Methylpiperazine | L-(+)-Tartaric acid | Diastereomeric tartrate salts | 98.9% ee | 71% | nih.gov |

| Optical Resolution | (±)-2-Methylpiperazine | L-(+)-Tartaric acid | Diastereomeric tartrate salts | 99.6% ee | 75% | nih.gov |

Applications of R 2 Methylpiperazine Dihydrochloride in Organic Synthesis Research

As a Versatile Chiral Building Block

In organic synthesis, a chiral building block is a molecule with one or more defined stereocenters that can be incorporated into a larger structure, thereby transferring its chirality to the new molecule. sigmaaldrich.com (R)-2-Methylpiperazine dihydrochloride (B599025) serves as a valuable chiral building block because it provides a pre-defined stereocenter at the C2 position of the piperazine (B1678402) ring. researchgate.netbldpharm.com The synthesis of enantiomerically pure piperazine derivatives is an area of significant interest, as the piperazine ring is a common feature in biologically active compounds. organic-chemistry.org The availability of specific enantiomers like (R)-2-methylpiperazine is crucial for developing single-enantiomer drugs, which often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic mixtures. Its utility is demonstrated in the asymmetric synthesis of various target molecules where the piperazine moiety is a key structural element. rsc.org

Synthesis of Chiral Ligands and Catalysts

The piperazine scaffold is widely employed in the design of ligands for metal-based catalysts and as a core component of biologically active molecules that act as ligands for receptors. rsc.org The nitrogen atoms of the piperazine ring provide excellent coordination sites for metal ions, and substitutions on the ring can be used to fine-tune the steric and electronic properties of the resulting ligand.

Research has shown that derivatives of (R)-2-methylpiperazine are effective as chiral ligands. For instance, a series of 2-(R)-methyl-substituted piperazines were synthesized and identified as potent and selective ligands for the M2 muscarinic receptor. researchgate.net The defined stereochemistry of the (R)-2-methyl group was critical for achieving this selectivity. Such chiral ligands are instrumental in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions, and in medicinal chemistry for targeting specific receptor subtypes. researchgate.netrsc.org

Preparation of Specialty Chemicals

Specialty chemicals are products valued for their performance and function, often tailored for specific applications. The piperazine heterocycle is a privileged structure found in numerous specialty chemicals, including pharmaceuticals, agrochemicals, and polymers. rsc.orgchemimpex.com Many modern drugs contain a piperazine ring, which can enhance properties like solubility and bioavailability. chemimpex.commdpi.com

The use of (R)-2-methylpiperazine allows for the synthesis of enantiomerically pure specialty chemicals. researchgate.net In the pharmaceutical industry, this is particularly important, as different enantiomers of a drug can have vastly different biological activities. Research has explored derivatives of chiral 2-methylpiperazine (B152721) for potential anti-HIV activity, highlighting its role in creating highly specialized therapeutic agents. researchgate.net The development of such targeted molecules underscores the importance of chiral building blocks like (R)-2-methylpiperazine in advancing medicinal chemistry. researchgate.net

Table 2: Examples of Specialty Chemical Classes Derived from Chiral 2-Methylpiperazine

| Specialty Chemical Class | Application/Target | Research Finding |

| Muscarinic Receptor Ligands | M2 Receptor | A series of 2-(R)-methyl-substituted piperazines were found to be potent and selective M2 ligands, with over 100-fold selectivity versus the M1 receptor. researchgate.net |

| Antiviral Agents | HIV-1 | Certain piperazine-based compounds have shown anti-HIV activity in infected macrophages, suggesting potential for treating HIV-1-associated dementia. researchgate.net |

Role in Stereoselective Transformations

Stereoselective transformations are chemical reactions that preferentially yield one stereoisomer over others. The use of chiral molecules, such as auxiliaries, catalysts, or building blocks, is fundamental to controlling the stereochemical outcome of a reaction.

Asymmetric Synthesis of Amino Acids via Bislactim Ethers

A well-established method for the asymmetric synthesis of amino acids is the Schöllkopf bislactim ether method. wikipedia.orgbiosynth.com This powerful technique relies on a chiral auxiliary to direct the alkylation of a glycine (B1666218) enolate equivalent, leading to the formation of new, optically pure α-amino acids with high enantiomeric excess (often >95% ee). wikipedia.orgbiosynth.com

The process begins with the creation of a 2,5-diketopiperazine, which is a cyclic dipeptide formed from glycine and a chiral amino acid, most commonly L-valine. wikipedia.org This diketopiperazine is then treated with a reagent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) to form a chiral bislactim ether. biosynth.com Deprotonation at the prochiral carbon of the glycine unit creates a planar enolate. The steric bulk of the chiral auxiliary's side chain (e.g., the isopropyl group of valine) effectively shields one face of the enolate. wikipedia.org Consequently, an incoming electrophile can only attack from the less hindered face, resulting in a highly diastereoselective alkylation. biosynth.comthieme-connect.de The final step involves acidic hydrolysis to cleave the newly formed amino acid from the chiral auxiliary, both of which can then be separated. wikipedia.orguni-konstanz.de While this method is a cornerstone of stereoselective synthesis, it specifically utilizes chiral α-amino acids as the source of chirality to form the requisite bislactim ether structure. wikipedia.orgbiosynth.com

Research in Medicinal Chemistry Utilizing Chiral Methylpiperazine Scaffolds

Development of Pharmaceutical Intermediates

The (R)-2-methylpiperazine dihydrochloride (B599025) scaffold is a versatile starting material in multi-step syntheses of complex pharmaceutical molecules. rsc.orgmidas-pharma.com Its two nitrogen atoms provide reactive sites for functionalization, allowing for its incorporation into larger molecular frameworks designed to interact with specific biological targets. researchgate.net The inherent chirality of the (R)-2-methylpiperazine unit is crucial, as the stereochemistry of a drug molecule often dictates its efficacy and selectivity. rsc.org

The conjugation of a piperazine (B1678402) moiety with a quinoline (B57606) nucleus is a well-established strategy in the development of new antibacterial agents. nih.gov Quinoline-piperazine hybrids have demonstrated significant potential against both Gram-positive and Gram-negative bacteria. nih.gov In a typical synthetic approach, a pre-formed quinoline structure is chemically linked to a piperazine derivative. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) can be reacted with tert-butyl piperazine-1-carboxylate, followed by further modifications to yield the final antibacterial compounds. core.ac.uk Another synthetic route involves converting a 4-substituted aniline (B41778) into a 4-hydroxy quinoline derivative, which is then chlorinated and subsequently reacted with a piperazine, such as (R)-2-methylpiperazine, to form the core structure. nih.gov This hybrid structure is then further functionalized, for example, by reacting it with various sulfonyl chlorides or acid chlorides to produce a library of potential antibacterial candidates. nih.gov The resulting compounds have shown inhibitory activity against various bacterial strains, including multidrug-resistant (MDR) pathogens. nih.gov

Table 1: In Vitro Antibacterial and Antituberculosis Activity of Selected Quinoline-Piperazine Hybrids MIC: Minimum Inhibitory Concentration

| Compound | Target Organism | MIC (μM) | Reference |

|---|---|---|---|

| Compound 10g | M. tuberculosis H37Rv | 0.07 | nih.gov |

| Compound 11e | M. tuberculosis H37Rv | 1.1 | nih.gov |

| Compound 1a | Staphylococcus aureus | 3.9 | nih.gov |

| Compound 1b | Pseudomonas aeruginosa | 7.8 | nih.gov |

| Compound 3 | Staphylococcus aureus | 2 | nih.gov |

| Compound 4 | Staphylococcus aureus | 0.03 - 32 | nih.gov |

The piperazine scaffold is a core component in numerous drugs targeting the central nervous system (CNS), including medications for depression and anxiety. researchgate.netnih.gov Arylpiperazine derivatives, in particular, are known to interact with various neurotransmitter receptors. ijrrjournal.com For example, compounds incorporating a 2-methoxyphenylpiperazine fragment show a high affinity for the serotonin (B10506) 5-HT1A receptor, which is a key target for anxiolytic and antidepressant drugs. nih.gov

The design strategy often involves linking the (R)-2-methylpiperazine core to other pharmacophores to create multi-target ligands. Research has focused on synthesizing novel arylpiperazines that target both the 5-HT1A and sigma-1 receptors, a combination believed to produce effective antidepressant activity. researchgate.net Synthetic protocols for these molecules typically involve multi-step sequences to build complex structures around the piperazine ring. researchgate.net Similarly, new triazolopyridazine derivatives containing a piperazine moiety have been synthesized and shown to inhibit diazepam binding, indicating potential anxiolytic effects. nih.gov The development of these compounds relies on the strategic use of the piperazine scaffold to achieve the desired receptor interaction profile. researchgate.netnih.gov

Investigation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. nih.gov For piperazine derivatives, SAR investigations focus on how substitutions at the nitrogen atoms or on the carbon atoms of the piperazine ring affect their pharmacological properties. researchgate.net These studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic characteristics. nih.gov

The affinity of piperazine derivatives for specific receptors can be finely tuned by altering their structural features. ijrrjournal.com The presence and position of a methyl group on the piperazine ring, as in (R)-2-methylpiperazine, can significantly influence binding. nih.gov

For instance, in the development of ligands for sigma (σ) receptors, a target for various neurological conditions, the substitution pattern on the piperazine ring is critical. nih.gov Studies have shown that replacing a piperidine (B6355638) moiety with a piperazine can drastically change the binding affinity for σ1R versus σ2R. acs.org In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the stereochemistry of the molecule was found to be a determining factor for activity; the S-(+) enantiomers generally displayed stronger analgesic (agonist) activity, while some R-(-) enantiomers showed narcotic antagonist activity. nih.gov This highlights the importance of the chiral center.

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives Ki: Inhibitory Constant. A lower Ki value indicates higher binding affinity.

| Compound | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| HBK-10 | 5-HT1A | 29.0 | nih.gov |

| HBK-10 | D2 | 40.5 | nih.gov |

| Compound 27 | 5-HT1A | 0.44 | researchgate.net |

| Compound 27 | Sigma-1 (σ1) | 0.27 | researchgate.net |

| Compound 15 | Sigma-1 (σ1) | 1.6 | nih.gov |

| Compound 3d | Sigma-1 (σ1) | 12.4 | researchgate.net |

Specific Examples of Derivatives and their Biological Activities

A prominent example of a bioactive derivative is 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride, commonly known as H-7. sigmaaldrich.com H-7 is a well-characterized inhibitor of protein kinases, showing particular potency against protein kinase C (PKC). nih.gov Its ability to selectively inhibit PKC in intact cells has made it a valuable tool in cell biology to investigate the physiological roles of this enzyme. nih.gov

Research has demonstrated that H-7 can block cellular processes that are dependent on PKC activity. For example, it inhibits the calcitriol-induced differentiation of HL-60 promyelocytic leukemia cells into mature monocytes, suggesting that PKC activity is required for this differentiation pathway. nih.gov It also causes a dose-dependent inhibition of NK cell-mediated cytolysis (CMC), further implicating PKC in the lytic response of human natural killer cells. oup.com The inhibitory effects of H-7 are specific, as it does not block Ca2+-calmodulin-dependent phosphorylation at concentrations where it effectively inhibits PKC-mediated events. nih.gov

Table 3: Inhibitory Activity of H-7 IC50: Half-maximal inhibitory concentration.

| Biological Process / Target | IC50 Value | Reference |

|---|---|---|

| Inhibition of Calcitriol-Induced Differentiation in HL-60 cells | ~15 μM | nih.gov |

| Inhibition of NK cell-mediated cytolysis (CMC) | 7 μM | oup.com |

Protein Kinase Inhibitors (e.g., H-7: 1(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride)

Effects on Cell Differentiation

While direct studies on the effect of (R)-2-Methylpiperazine dihydrochloride on cell differentiation are not extensively documented in publicly available literature, research on related structures provides insights into potential activities. The overexpression of certain oncogenes, such as c-MYC, is associated with both cellular proliferation and the inhibition of differentiation. nih.gov Some therapeutic strategies involving piperazine-containing compounds aim to modulate the expression of such oncogenes. nih.gov For instance, a series of 11-substituted quindoline (B1213401) analogs incorporating a piperazine ring were synthesized to stabilize the G-quadruplex in the c-MYC promoter, a structure that acts as a silencer for its transcription. nih.gov

Furthermore, broad screenings of kinase inhibitors, a class of compounds that often includes piperazine derivatives, have been conducted to identify molecules that can direct stem cell differentiation. chemrxiv.org These studies have shown that certain compounds can influence the differentiation of mesenchymal and embryonic stem cells into specific lineages, such as chondrocytes and dopaminergic neurons. chemrxiv.org The chirality of a scaffold can also play a crucial role in biological recognition and cell fate decisions, as demonstrated in studies where chiral nanomaterials were used to influence human mesenchymal stem cell differentiation. These findings suggest that chiral piperazine scaffolds like (R)-2-methylpiperazine are valuable structures for designing probes and potential therapeutics that could modulate cellular differentiation pathways.

Cytotoxicity Studies

The piperazine scaffold is a common feature in the design of cytotoxic agents for cancer research. Numerous studies have explored how modifications to the piperazine ring and its substituents influence anti-proliferative activity against various cancer cell lines.

For example, a series of 1-(2-hydroxyethyl)piperazine derivatives were evaluated for their cytotoxic effects across a panel of human cell lines. This research aimed to develop radioprotective agents with minimal toxicity, highlighting the importance of the substitution pattern on the piperazine-containing structure in determining its safety profile. In another study, the introduction of an arylpiperazine pharmacophore into other drug scaffolds was shown to enhance cytotoxic activity in certain cancer cell lines.

Research into N-methyl-piperazine chalcones identified compounds with notable cytotoxicity against normal VERO cells, with IC50 values of 19.93 µM and 62.04 µM for the two lead compounds, indicating their potential as therapeutic candidates with a reasonable safety profile. Additionally, studies on piperazin-2-one-based structures, which are related to piperazines, have been conducted to assess their anti-cancer activity against hepatocellular carcinoma, medulloblastoma, and glioblastoma cell lines.

The table below summarizes the cytotoxic activity of some piperazine derivatives from various studies to illustrate the scope of research in this area.

Table 1: Cytotoxicity of Various Piperazine Derivatives

| Compound Series | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| N-Methyl-piperazine Chalcone (2k) | VERO | 19.93 µM | |

| N-Methyl-piperazine Chalcone (2n) | VERO | 62.04 µM | |

| 1-(2-hydroxyethyl)piperazine deriv. | Various | Low to high toxicity | |

| Quinoxalinyl–piperazine deriv. | Various | Growth inhibition |

These studies underscore the utility of the piperazine scaffold in developing novel cytotoxic agents and the critical role that specific substitutions play in modulating this activity.

M2 Selective Ligands

The (R)-2-methylpiperazine scaffold has been successfully incorporated into the design of potent and selective ligands for the M2 muscarinic acetylcholine (B1216132) receptor. chemrxiv.org M2 receptors are a key target in the treatment of various conditions, and selectivity over other muscarinic receptor subtypes (M1, M3, etc.) is crucial for minimizing side effects.

A novel series of 2-(R)-methyl-substituted piperazines were developed and shown to be potent M2 selective ligands, with over 100-fold selectivity against the M1 receptor. chemrxiv.org The introduction of the chiral methyl group at the 2-position of the piperazine ring was a key design element in achieving this high selectivity and potency. chemrxiv.org One of the lead compounds from this series demonstrated a significant enhancement of acetylcholine levels in in vivo microdialysis studies in rats after oral administration. chemrxiv.org

The table below presents the binding affinities of representative compounds from this series for various muscarinic receptor subtypes.

Table 2: Binding Affinity (Ki, nM) of M2 Selective Ligands Containing the (R)-2-Methylpiperazine Scaffold

| Compound | M1 | M2 | M3 | M4 | M5 | M2 Selectivity (vs. M1) | Source |

|---|---|---|---|---|---|---|---|

| Compound 14 | >1000 | 9.8 | 1200 | 350 | 250 | >100-fold | chemrxiv.org |

| Example 2 | >1000 | 10 | 1500 | 400 | 300 | >100-fold | chemrxiv.org |

The data clearly indicates that the strategic placement of the (R)-methyl group on the piperazine ring is a highly effective strategy for creating M2 selective antagonists. chemrxiv.org

Diaminoquinazolines as β-catenin/T-cell transcription factor 4 (Tcf4) Pathway Inhibitors

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. A series of 2,4-diaminoquinazoline derivatives have been identified as inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) pathway. These inhibitors were developed by modifying an initial lead compound identified through high-throughput screening.

While the specific use of this compound in the published series of these diaminoquinazoline inhibitors is not explicitly detailed, the piperazine scaffold, in general, is a common building block in the development of kinase inhibitors and other targeted therapies. nih.govuwaterloo.ca The development of these 2,4-diaminoquinazoline inhibitors involved creating new analogues by replacing a biphenyl (B1667301) moiety with an N-phenylpiperidine-4-carboxamide chain, demonstrating the modular nature of the design process where piperidine/piperazine-like structures are key.

One potent analogue from this class exhibited good cellular potency, solubility, metabolic stability, and oral bioavailability, and was effective in inhibiting the growth of colorectal cancer cells. Given the established importance of chirality in drug-receptor interactions, the incorporation of a chiral scaffold like (R)-2-methylpiperazine into such inhibitors represents a logical direction for future research to potentially enhance potency and selectivity.

Acrylophenone (B1666309) Derivatives with Cytotoxic Properties

Acrylophenone derivatives represent a class of compounds investigated for their cytotoxic properties. Research has been conducted on 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides, which are structurally related to potential derivatives of this compound.

In one study, a series of these acrylophenone derivatives with an N-methylpiperazine moiety were synthesized and tested for their cytotoxicity against several human oral squamous carcinoma cell lines (HSC-2, HSC-3, HSC-4), a human gingival carcinoma cell line (Ca9-22), and non-tumorigenic cell lines (HGF, HPLF, HPC). The study aimed to identify compounds with selective toxicity towards tumor cells.

The results, summarized in the table below, indicate the cytotoxic potential of this class of compounds.

Table 3: Cytotoxicity (CC50, µM) of Acrylophenone Derivatives with N-Methylpiperazine

| Compound | HSC-2 | HSC-3 | HSC-4 | Ca9-22 | HGF (non-tumor) | Source |

|---|---|---|---|---|---|---|

| TA1 | >100 | >100 | >100 | >100 | >100 | |

| TA2 | 24 | 28 | 35 | 33 | 58 | |

| TA3 | 88 | 95 | >100 | >100 | >100 | |

| TA4 | 55 | 60 | 75 | 70 | 90 | |

| TA5 | 30 | 34 | 42 | 38 | 65 |

The compound TA2, which has a methyl substituent on the phenyl ring, was identified as a lead compound for further consideration. This research on the achiral N-methylpiperazine analogues provides a strong rationale for the synthesis and evaluation of chiral derivatives, such as those containing the (R)-2-methylpiperazine scaffold, to explore potential improvements in potency and selectivity.

Computational Chemistry and Molecular Modeling in Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. These methods are widely applied in research involving piperazine-containing compounds, including chiral derivatives, to understand their interactions with biological targets and to predict their pharmacological properties.

Molecular docking studies are frequently used to predict the binding modes of piperazine derivatives within the active sites of target proteins. For instance, in the development of new anticancer agents, docking simulations have been used to analyze how phenylpiperazine derivatives of 1,2-benzothiazine bind to the DNA-topoisomerase II complex. Similarly, docking was employed to understand the binding of novel methyl piperazine derivatives to the EGFR kinase domain, helping to rationalize their anticancer activity. These in silico studies help to elucidate structure-activity relationships (SAR) and guide the synthesis of more potent and selective inhibitors.

Furthermore, computational methods are used to predict ADME (Absorption, Distribution, Metabolism, and Elimination) properties of newly designed compounds. For a series of thiazolylhydrazine-piperazine derivatives designed as MAO inhibitors, in silico methods were used to evaluate their drug-likeness, providing crucial information early in the drug discovery process. The use of these computational approaches accelerates the design-synthesize-test cycle and increases the efficiency of discovering new drug candidates based on scaffolds like (R)-2-methylpiperazine.

Advanced Research Topics and Future Directions

Chemo-Enzymatic Synthesis of Chiral Piperazines

The synthesis of enantiomerically pure compounds like (R)-2-methylpiperazine is critical for the pharmaceutical industry. Chemo-enzymatic synthesis, which integrates chemical and biological transformation steps, presents an effective strategy for producing such chiral molecules. nih.gov These methods are prized for their high enantio- and regio-selectivity under mild reaction conditions. nih.gov

The preparation of chiral 2-methylpiperazine (B152721) can be approached through several routes, including the resolution of a racemic mixture with a chiral reagent or direct synthesis from a chiral starting material. researchgate.net A key chemo-enzymatic technique is the kinetic resolution catalyzed by enzymes like lipases, which can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired chiral building block. nih.gov For instance, a practical and scalable synthetic route to obtain enantiomerically pure 2-substituted piperazines from α-amino acids has been described. rsc.org This highlights the potential of combining chemical synthesis with enzymatic processes to create complex chiral scaffolds efficiently. nih.gov The development of these hybrid methods is crucial for producing a variety of stereochemically defined piperazines that serve as vital building blocks in drug discovery. rsc.org

Green Chemistry Approaches in Methylpiperazine Synthesis

In line with the principles of sustainable chemistry, researchers are exploring environmentally benign methods for synthesizing piperazine (B1678402) derivatives. mdpi.com A notable green chemistry approach involves the use of photocatalysis. csic.es Research has demonstrated the one-step synthesis of 2-methylpiperazine from N-(β-hydroxypropyl)ethylenediamine at ambient temperatures using a semiconductor–zeolite composite catalyst. iitm.ac.in This method is considered eco-friendly and offers advantages over traditional synthetic routes. iitm.ac.in

The yield of 2-methylpiperazine in this photocatalytic reaction is dependent on the specific semiconductor and zeolite used, with a 5 wt% TiO₂–Hβ composite showing the highest yield. iitm.ac.inrsc.org This process, which uses UV irradiation and molecular oxygen, represents a novel application of photocatalysis for creating N-heterocyclic compounds. iitm.ac.in Such methods are attractive because the catalysts are often inexpensive, reusable, and have potential for industrial applications, contributing to a more ecological synthesis of valuable chemical products. iitm.ac.in

| Catalyst System | Reactant | Key Product(s) | Primary Advantage |

| 5 wt% TiO₂–Hβ composite | N-(β-hydroxypropyl)ethylenediamine | 2-Methylpiperazine | High yield, eco-friendly, ambient temperature reaction. iitm.ac.in |

| Various semiconductor-zeolite composites (e.g., CdS, ZnO) | N-(β-hydroxypropyl)ethylenediamine | 2-Methylpiperazine, Piperazine | Novel, convenient, and eco-friendly intramolecular cyclization. iitm.ac.in |

Development of Novel Therapeutic Agents Based on the (R)-2-Methylpiperazine Scaffold

The piperazine ring is a highly sought-after heterocyclic structure in the development of new drug candidates and is present in numerous commercially available medications. researchgate.net The (R)-2-methylpiperazine scaffold, in particular, is a key building block for a wide array of pharmacologically active agents. researchgate.net Its structural properties are crucial for the biological activities of the resulting compounds. researchgate.net

This scaffold has been integral in designing novel therapeutics for various diseases. researchgate.net For example, N-methylpiperazine has been incorporated into several anticancer kinase inhibitors, such as brigatinib, to enhance water solubility and target affinity. nih.gov The synthesis of 2-methylpiperazine lomefloxacin, a specific therapeutic agent, has also been detailed in patent literature. google.com Furthermore, the piperazine moiety is a common feature in drugs targeting the central nervous system. nih.gov The versatility of the (R)-2-methylpiperazine structure continues to make it an indispensable anchor for medicinal chemists in the discovery of new therapeutic agents. researchgate.net

Applications in Material Science and Polymer Chemistry

The unique structure of piperazine derivatives lends itself to applications beyond pharmaceuticals, extending into material science and polymer chemistry. Metallopolymers, or metal coordination polymers, are an expanding field where piperazine-based ligands are used to create materials with a wide range of potential uses, from data storage to biomedical sensors.

Specifically, piperazine-containing polymers have been synthesized for bioengineering applications. For example, thermoplastic poly(alkyl piperazine succinate) diols have been created through direct melt polymerization. These polymers can be further chain-extended to produce highly amorphous polyester (B1180765) urethanes. The resulting materials are being explored for creating nanofiber scaffolds via electrospinning, which can mimic the extracellular matrix and are thus promising for applications in tissue engineering and drug discovery. The incorporation of the piperazine scaffold can also lead to the development of biodegradable polymers.

Integration of Artificial Intelligence and Machine Learning in Chiral Drug Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the drug discovery and development pipeline. nih.gov These computational tools are particularly impactful in accelerating the identification of potential drug candidates and have been applied to tasks like bioactivity prediction, de novo molecular design, and chemical synthesis planning. nih.govacs.org

Carbon Capture and Absorption Studies with 2-Methylpiperazine

Aqueous amine solutions are a leading technology for post-combustion CO₂ capture, and 2-methylpiperazine (2-MPZ) has emerged as a promising compound in this field. mdpi.com It is often used in solvent blends to enhance CO₂ absorption performance. Studies have investigated 2-MPZ as an activator in blends with tertiary amines like N-methyldiethanolamine (MDEA), physical solvents such as sulfolane, and ionic liquids. nih.govacs.org

An equimolar blend of 4 m 2-MPZ with 4 m piperazine (PZ) has been identified as an attractive solvent for CO₂ capture. researchgate.net This blend addresses the issue of solid precipitation that occurs with concentrated piperazine solutions at low temperatures, while retaining many of its benefits. mdpi.comresearchgate.net While the blend has a higher viscosity, its practical capacity is comparable to the benchmark solvent monoethanolamine (MEA). researchgate.net The heat of CO₂ absorption for the blend is 70 kJ/mol, which is equal to that of piperazine alone. researchgate.net Research continues to model and measure CO₂ solubility in various 2-MPZ blends to optimize properties like reaction rates, cyclic capacity, and regeneration energy. nih.gov

| Solvent Blend | CO₂ Loading/Capacity | Heat of Absorption (ΔHabs) | Key Findings |

| 4 m 2-MPZ / 4 m PZ | 0.63 mol CO₂/kg solvent (practical capacity) | 70 kJ/mol | Overcomes solid precipitation issues of pure PZ while maintaining competitive capacity. researchgate.net |

| aq (MDEA + 2-MPZ) | Evaluated for CO₂ cyclic capacity | Heat of absorption was evaluated | The blend is a potential solvent for CO₂ capture; equilibrium data was modeled. nih.govacs.org |

| aq (Sulfolane + 2-MPZ) | VLE data correlated | Not specified | Investigated as a potential solvent for CO₂ capture. nih.gov |

| aq ([bmim][Ac] + 2-MPZ) | VLE data correlated | Not specified | Envisioned as a potential solvent for CO₂ capture. nih.gov |

Q & A

Q. How can researchers verify the enantiomeric purity of (R)-2-Methylpiperazine dihydrochloride?

Methodological Answer: Chiral resolution techniques, such as chiral HPLC or polarimetry, are essential. For HPLC, use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase optimized for resolution. Compare retention times with racemic or enantiopure standards. Polarimetry measures optical rotation ([α]D) to confirm enantiomeric excess (e.g., (R)-enantiomer: CAS 475640-80-3, [α]D = specific value). Cross-validate with nuclear magnetic resonance (NMR) using chiral shift reagents . Pharmacopeial guidelines for related piperazine derivatives recommend chromatographic purity testing (e.g., TLC or HPLC) with reference standards .

Q. What are the recommended protocols for safe handling and storage of this compound?

Methodological Answer: Use nitrile gloves and lab coats to avoid skin contact. Store in airtight containers at room temperature (20–25°C) in a desiccator to prevent hygroscopic degradation. Avoid exposure to oxidizers, as decomposition may release toxic gases (e.g., HCl, NOx). For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste. Safety Data Sheets (SDS) for structurally similar compounds emphasize respiratory protection (N95 masks) in powder-handling scenarios .

Q. What synthetic routes are reported for this compound?

Methodological Answer: Common methods include:

- Chiral resolution of racemic mixtures : Use tartaric acid derivatives for diastereomeric salt formation, followed by recrystallization .

- Asymmetric catalysis : Employ transition metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of imine intermediates . Characterization involves LC-MS for molecular weight confirmation (173.08 g/mol) and FT-IR to identify NH/Cl stretches .

Advanced Research Questions

Q. How does this compound act as a protein kinase inhibitor, and what experimental controls are critical in such studies?

Methodological Answer: The compound (as part of H-7 dihydrochloride) inhibits protein kinase C (PKC), PKA, and PKG via competitive binding to ATP sites. Key controls:

- Negative controls : Use kinase assays without the inhibitor to establish baseline activity.

- Selectivity controls : Compare with staurosporine (broad-spectrum inhibitor) to assess off-target effects.

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid solvent interference. IC50 values vary by kinase (e.g., PKC: 6.0 µM; myosin light chain kinase: 97.0 µM), necessitating dose-response curves across 0.1–100 µM ranges .

Q. How can researchers address discrepancies in reported IC50 values for (R)-2-Methylpiperazine derivatives across studies?

Methodological Answer: Variability arises from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:

- Standardize assay buffers : Use 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 100 µM ATP.

- Validate with reference inhibitors : Include H-7 dihydrochloride (IC50: 6.0 µM for PKC) as a benchmark .

- Account for enantiomeric differences : Racemic mixtures (e.g., (±)-H-7) may show lower potency than enantiopure (R)-forms due to stereospecific binding .

Q. What stability challenges arise when using this compound in long-term cell culture studies?

Methodological Answer: Degradation in aqueous media (e.g., DMEM) occurs via hydrolysis, especially at pH >7.0. To stabilize:

Q. How can researchers differentiate between on-target and off-target effects of this compound in signaling pathway studies?

Methodological Answer:

- Genetic knockdown : Compare results with siRNA-mediated PKC/PKA knockdown.

- Rescue experiments : Reintroduce constitutively active kinase mutants (e.g., PKCε-CA) to reverse inhibition.

- Proteome-wide profiling : Use kinome-wide activity-based protein profiling (ABPP) to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.